BLU-5937 -

BLU-5937

Catalog Number: EVT-1534344
CAS Number:
Molecular Formula: C24H26F2N4O3
Molecular Weight: 456.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BLU-5937 is a selective P2X3 antagonist with a potent anti-tussive effect and no taste alteration.
Synthesis Analysis

The synthesis of BLU-5937 involves several key steps. Initially, the synthesis starts with 1,4-dimethoxy-2,3-diaminobenzene, which undergoes cyclo-condensation reactions using neat acetic acid and trifluoroacetic acid to yield intermediates like 4,7-dimethoxy-2-methylbenzimidazole. Subsequent steps include demethylation and chlorination using aqua regia to produce 5,6-dichloro-2-methylbenzimidazole-4,7-dione. The final product is obtained through reactions with various halide-substituted aniline derivatives .

Technical Details:

Molecular Structure Analysis

BLU-5937 features a complex molecular structure that can be represented as follows:

  • Molecular Formula: C13_{13}H12_{12}Cl2_{2}N4_{4}O2_{2}
  • Molecular Weight: Approximately 307.17 g/mol
  • Key Functional Groups: Benzimidazole core, halogen substitutions.

The structure is characterized by a benzimidazole ring system that is crucial for its pharmacological activity against the P2X3 receptor .

Chemical Reactions Analysis

BLU-5937 participates in several chemical reactions during its synthesis, primarily involving:

  • Cyclo-condensation reactions to form the benzimidazole derivatives.
  • Demethylation and chlorination processes to introduce functional groups that enhance receptor binding affinity.

These reactions are critical for modifying the compound's pharmacokinetic properties and optimizing its efficacy as a P2X3 antagonist .

Mechanism of Action

BLU-5937 acts as a non-competitive antagonist of the P2X3 receptor. This receptor is involved in the transmission of pain and cough reflexes. By blocking this receptor, BLU-5937 effectively reduces the sensitivity of sensory neurons to stimuli that trigger coughing. The detailed mechanism involves:

  1. Binding to the P2X3 receptor without activating it.
  2. Inhibition of ATP-mediated signaling pathways that lead to cough reflex activation.
  3. Resulting in decreased cough frequency in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.

Chemical Properties:

Relevant data on these properties are essential for formulation development and ensuring effective delivery routes in therapeutic applications .

Applications

BLU-5937 has significant potential in scientific research and clinical applications:

  • Chronic Cough Treatment: It is primarily investigated for its efficacy in treating chronic cough conditions without the adverse taste side effects seen with other treatments.
  • Research Tool: As a selective P2X3 antagonist, it serves as a valuable tool in pharmacological studies exploring purinergic signaling pathways related to pain and respiratory responses .
Introduction to BLU-5937 and Chronic Cough Pathophysiology

Overview of Chronic Cough: Epidemiology and Unmet Medical Needs

Chronic cough, defined as a persistent cough lasting >8 weeks, represents a significant global health burden affecting approximately 26 million adults in the United States alone. Of these, an estimated 2.6 million suffer from refractory chronic cough (RCC) – cough that persists despite thorough clinical evaluation and targeted treatment of underlying conditions [2] [3]. This condition transcends mere physical discomfort, imposing profound adverse effects on patients' social functioning, psychosocial well-being, and overall quality of life.

The current therapeutic landscape for RCC remains markedly inadequate. Conventional antitussive agents (e.g., opioids, dextromethorphan) frequently demonstrate limited efficacy at therapeutic doses and carry significant risks of sedation and other dose-limiting side effects [4]. This therapeutic gap creates a substantial unmet medical need for safe, effective, and well-tolerated pharmacotherapies specifically designed to target the underlying mechanisms of cough reflex hypersensitivity.

Table 1: Epidemiology of Chronic Cough

CategoryPrevalence EstimateKey Characteristics
Overall Chronic Cough26 million (US adults)Duration >8 weeks
Refractory Chronic Cough (RCC)2.6 million (US adults)Duration >1 year despite treatment
Gender DistributionFemale predominance (70%)Higher cough sensitivity observed
Impact on Quality of LifeSignificant impairmentSocial isolation, urinary incontinence, sleep disruption

Role of P2X3 Receptors in Cough Reflex Hypersensitivity

The purinergic signaling pathway, particularly involving extracellular ATP and its receptors, has emerged as a central mechanism in cough reflex sensitization. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve endings in the airways, including C-fibers and Aδ-fibers. Under pathological conditions, airway inflammation or tissue damage triggers excessive ATP release, which activates P2X3 receptors on vagal afferent neurons. This activation induces neuronal depolarization and action potentials that propagate to the brainstem cough center, ultimately manifesting as an exaggerated cough response – a hallmark of RCC [1] [4].

Critically, P2X3 receptors exist in two distinct configurations:

  • P2X3 homotrimers: Receptors composed solely of P2X3 subunits, primarily implicated in neuronal hypersensitization and cough reflex amplification.
  • P2X2/3 heterotrimers: Receptors containing both P2X2 and P2X3 subunits, abundantly expressed on taste buds and involved in normal gustatory signaling [1].

This structural distinction carries profound therapeutic implications. Non-selective P2X3 antagonists (e.g., gefapixant/MK-7264) effectively reduce cough frequency by blocking both receptor subtypes but simultaneously inhibit P2X2/3-mediated taste signaling, leading to high rates of taste disturbance (dysgeusia) – a dose-limiting adverse effect reported in up to 65% of patients in clinical trials [1] [4]. Consequently, achieving therapeutic efficacy without taste alteration necessitates high selectivity for P2X3 homotrimers over P2X2/3 heterotrimers.

BLU-5937: Discovery and Therapeutic Rationale

BLU-5937 (now designated camlipixant) emerged from a rational drug design program aimed at developing a highly selective P2X3 antagonist. Its molecular structure was optimized to preferentially bind and inhibit P2X3 homotrimeric receptors while minimizing interaction with P2X2/3 heterotrimers [1] [6].

Table 2: Selectivity Profile of BLU-5937 Across Species

Receptor TypeHuman IC50Rat IC50Guinea Pig IC50Selectivity Ratio (vs. P2X2/3)
P2X3 Homotrimer25 nM92 nM126 nMReference
P2X2/3 Heterotrimer>24,000 nM1,820 nM3,450 nM>960-fold (Human)

The exceptional selectivity of BLU-5937 (>1500-fold for human P2X3 vs. P2X2/3) provides a compelling pharmacological foundation for its therapeutic utility [1] [2]. Preclinical investigations demonstrated that BLU-5937 effectively attenuates cough hypersensitivity without impairing taste function:

  • Anti-tussive Efficacy: In guinea pig models of cough hypersensitivity, oral administration of BLU-5937 (0.3-30 mg/kg) produced dose-dependent reductions in both histamine-induced (82% reduction at 30 mg/kg) and ATP-enhanced citric acid-induced cough [1] [6]. The plasma concentrations associated with this antitussive effect corresponded to levels sufficient for P2X3 homotrimer blockade (IC50 ~25 nM) but were approximately 50-fold below those required to inhibit P2X2/3 receptors [1].

  • Taste Preservation: In rat behavioral taste models, BLU-5937 (10-20 mg/kg, IP) did not alter taste perception, whereas less selective antagonists (e.g., N-00588) caused significant taste disruption at equivalent doses [1]. Importantly, BLU-5937 achieved plasma concentrations up to 30 times its P2X3 IC50 without affecting taste function, demonstrating its translational potential for maintaining gustatory integrity in humans [1] [2].

Table 3: Preclinical Efficacy of BLU-5937 in Cough Models

Model SystemInterventionKey FindingProposed Mechanism
hP2X3/hP2X2/3 in vitroBLU-5937 incubationIC50 = 25 nM (P2X3); >24 µM (P2X2/3)Selective blockade of P2X3 homotrimers
Guinea pig cough model30 mg/kg oral82% reduction in histamine-enhanced coughInhibition of airway sensory neuron sensitization
Rat dorsal root ganglia500 nMBlocked ATP-mediated neuron sensitizationPrevention of nociceptor hyperexcitability
Rat taste model20 mg/kg IPNo taste alterationMinimal P2X2/3 receptor interaction

The compelling preclinical profile of BLU-5937 – characterized by potent P2X3 homotrimer blockade, significant antitussive effects across multiple models, and preservation of taste function – supported its advancement into clinical development. Phase 1 trials in healthy volunteers subsequently confirmed the translational relevance of its selective mechanism, demonstrating minimal taste disturbance at therapeutic exposures [2] [3]. These attributes position BLU-5937 as a promising therapeutic candidate for addressing the significant unmet need in refractory chronic cough management.

Compound Names Mentioned in Text:

  • BLU-5937
  • Camlipixant
  • Gefapixant (MK-7264, AF-219)
  • N-00588

Properties

Product Name

BLU-5937

IUPAC Name

Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate

Molecular Formula

C24H26F2N4O3

Molecular Weight

456.49

InChI

InChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1

InChI Key

HHJIZLMOCIYWJF-HNNXBMFYSA-N

SMILES

O=C(N1C[C@H](CC2=C(C3=C(F)C=C(C(NC)=O)C=C3F)N=C4C=C(C)C=CN42)CCC1)OC

Solubility

Soluble in DMSO

Synonyms

BLU5937; BLU 5937; BLU-5937

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.